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Compound of Interest

Compound Name:
5-Bromo-8-methoxy-2-

methylquinoline

Cat. No.: B175217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-8-methoxy-2-methylquinoline is a heterocyclic compound of significant interest in

medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive

molecules, including potential antimalarial and anticancer agents.[1][2] Its quinoline core,

substituted with a bromine atom, a methoxy group, and a methyl group, provides a versatile

scaffold for further chemical modifications and the development of novel therapeutic agents.

These application notes provide a detailed protocol for the synthesis of 5-Bromo-8-methoxy-2-
methylquinoline, designed for researchers in organic synthesis and drug discovery.

Chemical Properties and Data
Property Value Reference

CAS Number 103862-55-1 [1]

Molecular Formula C₁₁H₁₀BrNO [1]

Molecular Weight 252.11 g/mol [1]

Melting Point 114°C [1]

Boiling Point 341°C [1]
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Synthetic Strategy
The synthesis of 5-Bromo-8-methoxy-2-methylquinoline is proposed via a two-step process.

The first step involves the synthesis of the precursor, 8-methoxy-2-methylquinoline, through a

Doebner-von Miller reaction. This classic quinoline synthesis involves the reaction of an aniline

with an α,β-unsaturated carbonyl compound.[3][4] The subsequent step is the regioselective

bromination of the 8-methoxy-2-methylquinoline intermediate to yield the final product. The

electron-donating methoxy group at the 8-position directs the electrophilic substitution to the 5-

position (para) of the quinoline ring.

Experimental Workflow
Caption: Synthetic workflow for 5-Bromo-8-methoxy-2-methylquinoline.

Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline
This protocol is based on the principles of the Doebner-von Miller reaction for the synthesis of

2-methylquinolines.

Materials:

2-Methoxyaniline

Crotonaldehyde

Concentrated Hydrochloric Acid (HCl)

Nitrobenzene (oxidizing agent)

Sodium Hydroxide (NaOH) solution

Dichloromethane (CH₂Cl₂)

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b175217?utm_src=pdf-body
https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273574/
https://www.benchchem.com/product/b175217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated

hydrochloric acid to 2-methoxyaniline with stirring in an ice bath.

To this mixture, add nitrobenzene.

Slowly add crotonaldehyde to the reaction mixture with continuous stirring. The reaction is

exothermic and should be controlled by the rate of addition.

After the addition is complete, heat the mixture to reflux for 3-4 hours.

Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated

sodium hydroxide solution until the solution is basic.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford pure 8-methoxy-2-methylquinoline.

Protocol 2: Synthesis of 5-Bromo-8-methoxy-2-
methylquinoline
This protocol is adapted from a similar, high-yield bromination of 8-methoxyquinoline.[5]

Materials:
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8-Methoxy-2-methylquinoline

Bromine (Br₂)

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

5% Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Alumina for column chromatography

Hexane

Ethyl Acetate

Procedure:

Dissolve 8-methoxy-2-methylquinoline in chloroform or dichloromethane in a round-bottom

flask equipped with a magnetic stirrer and a dropping funnel.

Prepare a solution of bromine in the same solvent.

Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline at room

temperature over a period of 10-15 minutes in the dark.

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate

solution (3 x 20 mL) to quench any unreacted bromine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by passing it through a short column of alumina, eluting with a

mixture of hexane and ethyl acetate to yield 5-Bromo-8-methoxy-2-methylquinoline as a

solid. A high yield is anticipated based on analogous reactions.[5]

Safety Precautions
All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all

times.

Bromine is highly corrosive and toxic. Handle with extreme care.

Concentrated acids and bases are corrosive. Handle with appropriate care.

Organic solvents are flammable. Avoid open flames.

Characterization
The final product should be characterized by standard analytical techniques to confirm its

identity and purity. Recommended methods include:

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of

the bromine substituent.

Mass Spectrometry: To determine the molecular weight and confirm the elemental

composition.

Melting Point Analysis: To assess the purity of the compound.

Conclusion
The provided protocols offer a reliable and efficient pathway for the synthesis of 5-Bromo-8-
methoxy-2-methylquinoline. This valuable intermediate can be utilized in various downstream
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applications, particularly in the development of novel pharmaceuticals. Careful execution of

these procedures and adherence to safety guidelines are essential for successful synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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